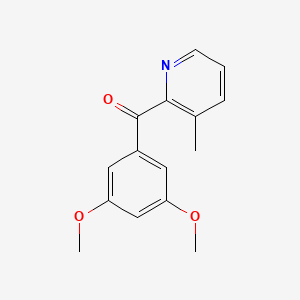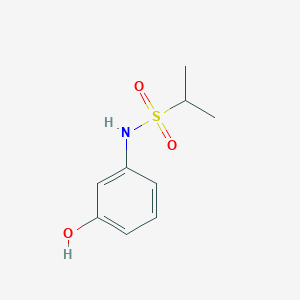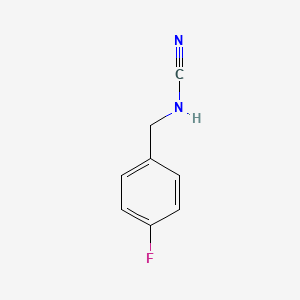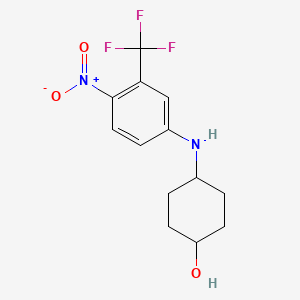
2-(4-Methyl-2-nitrophenoxy)butanoyl chloride
Descripción general
Descripción
2-(4-Methyl-2-nitrophenoxy)butanoyl chloride, also known as 4-methyl-2-nitrobenzoyl chloride, is a chemical compound used in scientific research. It is a colorless solid that can be used in different laboratory experiments and applications. It is an important reagent in organic synthesis, and can be used in the preparation of a variety of compounds. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other products.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediate Applications
- Synthesis of 2H-benzimidazoles : Treatment of 2-nitro-N-(2-methyl-1-propen-1-yl)benzenamines with potassium tert-butoxide in tert-butanol, followed by the addition of electrophiles such as acetyl chloride, leads to the production of N-alkoxy-2H-benzimidazoles. These compounds, where 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride can act as a precursor or intermediate, are significant due to their potential biological activities and applications in various chemical syntheses (Ansari & Söderberg, 2017).
Analytical Chemistry and Sensor Development
- Electroanalytical Studies and Sensor Development : 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride, due to its nitroaromatic structure, could be related to compounds used in the development of sensors for detecting nitrophenol isomers. For example, gold nanoparticles hosted in a water-soluble silsesquioxane polymer have been applied as catalytic materials in electrochemical sensors for the detection of nitrophenol isomers, demonstrating the compound's potential relevance in the creation of sensitive and selective analytical tools (Silva et al., 2014).
Organic Compound Analysis and Separation Techniques
- Micro-solvent Cluster Extraction : In the domain of separation science, 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride's structural relatives (nitrophenols) have been separated from mixtures using aqueous mixed solvents of ionic liquid. The method is grounded on micro-solvent cluster formation and preferential solvation of solvent clusters to analytes, hinting at possible applications in the purification or analysis of related compounds (Charoenraks et al., 2008).
Biochemistry and Molecular Biology
- Study of Phenols and Nitrophenols in Atmospheric Conditions : Research involving the atmospheric concentrations of phenols and nitrophenols, which can be structurally related to 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride, provides insights into environmental chemistry and the potential biochemical interactions of such compounds in different ecological contexts (Delhomme et al., 2010).
Propiedades
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-9(11(12)14)17-10-5-4-7(2)6-8(10)13(15)16/h4-6,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQSORMRMLRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-2-nitrophenoxy)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde](/img/structure/B1454216.png)




![9-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B1454227.png)
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454229.png)



![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)


![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)